molecular formula C11H20N2O B12283634 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide

2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide

Cat. No.: B12283634
M. Wt: 196.29 g/mol
InChI Key: XQBHQUJHAHPGCX-UHFFFAOYSA-N
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Description

2-({Bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide is a bicyclic acetamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core linked to a dimethylacetamide group via an amino bridge. The bicyclo[2.2.1]heptane framework confers enhanced stereochemical stability and lipophilicity, which may influence pharmacokinetic properties like blood-brain barrier penetration.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C11H20N2O/c1-13(2)11(14)7-12-10-6-8-3-4-9(10)5-8/h8-10,12H,3-7H2,1-2H3

InChI Key

XQBHQUJHAHPGCX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC1CC2CCC1C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-ylamine with N,N-dimethylacetamide under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its structural features allow for interactions with biological targets, potentially leading to the development of new therapeutics.

  • Case Study : Research indicates that bicyclic amines can act as effective inhibitors in various biological pathways. For instance, derivatives of bicyclo[2.2.1]heptane have shown promise in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules due to its functional groups.

  • Synthesis Example : The use of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide in the preparation of novel bicyclic compounds has been documented, showcasing its utility in creating diverse chemical entities through various reaction pathways such as nucleophilic substitutions and cycloadditions .

Material Science

Research has explored the incorporation of this compound into polymer matrices, enhancing the mechanical properties and thermal stability of materials.

  • Application Insight : The addition of bicyclic compounds to polymer formulations can lead to improved performance characteristics, making them suitable for advanced applications in coatings and composites .

Data Tables

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential pharmaceutical agent targeting neurotransmitter systems
Organic SynthesisIntermediate for synthesizing complex molecules
Material ScienceEnhances properties of polymers

Mechanism of Action

The mechanism of action of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide and related bicyclic acetamides:

Compound Name Molecular Weight Substituents Pharmacological Activity Key References
2-({Bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide ~182.26 (est.) N,N-dimethyl NMDA receptor modulation (hypothesized)
N-{Bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide 182.26 N-methylamino Not explicitly studied
2-(Substituted phenoxy)-N-(bicyclo[2.2.1]heptan-2-yl)acetamide Varies Phenoxy groups (e.g., halogen) Anti-inflammatory, analgesic
2-[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)amino]-N-propylacetamide 238.37 N-propyl, ethyl-bridged amino No reported activity
N,N-Diethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine hydrochloride 279.85 N,N-diethyl, phenyl Unknown; structural analog

Key Observations:

Substituent Effects on Pharmacological Activity: The dimethyl substitution in the target compound may enhance lipophilicity compared to the methylamino derivative (182.26 g/mol) . This could improve membrane permeability, a critical factor for CNS-targeted drugs like NMDA receptor modulators . Phenoxy-substituted analogs (e.g., 2-(substituted phenoxy)-N-(bicyclo[2.2.1]heptan-2-yl)acetamide) exhibit anti-inflammatory and analgesic properties, suggesting that bulky substituents on the acetamide nitrogen can redirect biological activity toward peripheral targets .

However, derivatives with aromatic substituents (e.g., phenyl in ) may exhibit altered solubility profiles.

Toxicity and Safety: Limited toxicological data exist for these compounds.

Research Findings and Data Gaps

  • NMDA Receptor Modulation: Atez-Alagoz et al. (2011) evaluated bicycloheptane-2-amine derivatives at NMDA receptors, noting that substituents on the amine group significantly affect receptor affinity .
  • Synthetic Accessibility: Derivatives like N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide are commercially available (CAS 1344270-24-1) but lack detailed pharmacological characterization .
  • Comparative Solubility: The hydrochloride salt of N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide (CAS 2044901-92-8) has improved aqueous solubility, suggesting that salt formation could enhance bioavailability for similar compounds .

Biological Activity

The compound 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide , with CAS number 1247416-22-3 , is a bicyclic amine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H20N2OC_{11}H_{20}N_{2}O with a molecular weight of 196.29 g/mol . The structure features a bicyclo[2.2.1]heptane moiety, which is significant in determining its biological interactions.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Antagonistic activity against chemokine receptors : Specifically, compounds related to bicyclo[2.2.1]heptane have shown promising results in inhibiting CXCR2, a receptor involved in inflammatory responses and cancer metastasis .
  • Stability and pharmacokinetics : Studies suggest that this compound exhibits good in vitro stability and reasonable oral pharmacokinetic profiles, making it a candidate for further development in therapeutic applications .

The biological activity of 2-({bicyclo[2.2.1]heptan-2-yl}amino)-N,N-dimethylacetamide can be attributed to its ability to interact with specific protein targets:

  • CXCR2 Antagonism : The compound has been noted for its selective antagonistic activity against CXCR2, which is implicated in various pathophysiological processes including cancer metastasis and chronic inflammation. The binding interactions involve hydrogen bonds with key amino acids in the receptor's binding pocket, suggesting a mechanism for its antagonistic effects .

Case Studies and Research Findings

StudyFocusFindings
Cendana et al. (2017) PharmacokineticsReported plasma concentrations of N,N-dimethylacetamide in patients post-infusion of busulfan, indicating the compound's relevance in clinical settings .
OECD (2001) ToxicologyEvaluated the toxicological profile of N,N-dimethylacetamide, reporting no significant mutagenic effects and detailing exposure levels in occupational settings .
IARC (2018) Biological MonitoringDiscussed the systemic exposure to N,N-dimethylacetamide as a biomarker for occupational exposure, highlighting its metabolic pathways and implications for safety assessments .

Toxicological Profile

The compound's safety profile has been assessed through various studies:

  • Acute Toxicity : Dermal LD50 values indicate moderate toxicity levels (7500 mg/kg in rats), while inhalation studies show significant irritation at higher concentrations .
  • Chronic Exposure : Long-term studies revealed no significant increase in tumor incidence but noted liver degeneration at high exposure levels, emphasizing the need for careful handling in occupational settings .

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